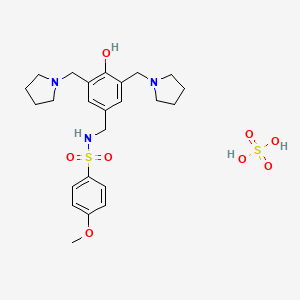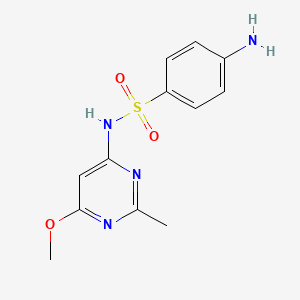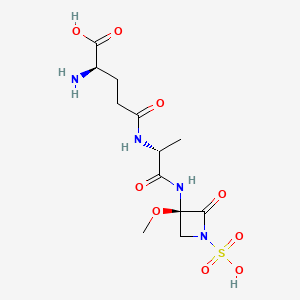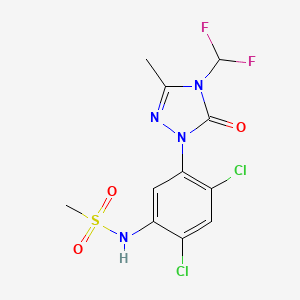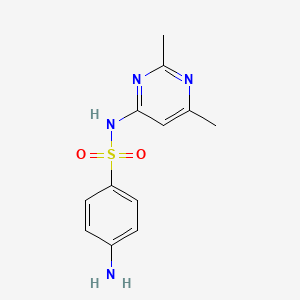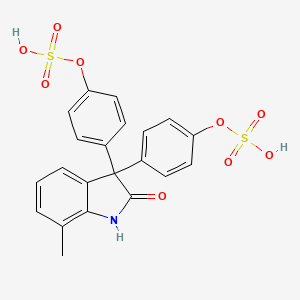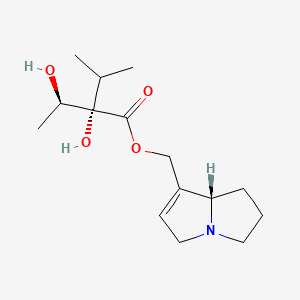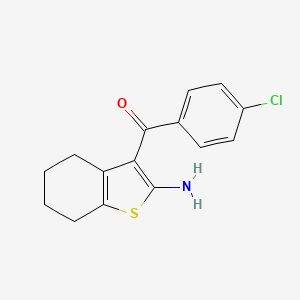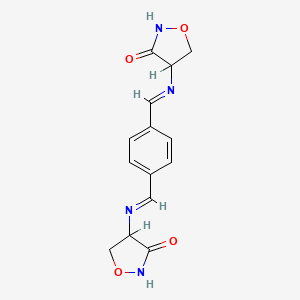
替利吉酮
描述
特立酮是一种主要用于治疗结核病,尤其是多药耐药结核病 (MDR-TB) 的药物化合物。 它是环丝氨酸的衍生物,并具有抑菌作用,这意味着它抑制细菌的生长和繁殖,而不是直接杀死它们 .
科学研究应用
特立酮在科学研究中有多种应用,包括:
化学: 用作模型化合物,研究恶唑烷酮及其衍生物的行为。
生物学: 研究其对细菌细胞壁合成的影响及其抑制细菌生长的潜力。
医学: 主要用于治疗 MDR-TB,通常与其他抗结核药物联合使用。
工业: 用于开发新型抗生素和研究耐药机制.
作用机制
特立酮通过竞争性抑制将丙氨酸整合到丙氨酸-丙氨酸二肽中的酶发挥作用。 这种干扰破坏了肽聚糖的形成,而肽聚糖对于细菌细胞壁合成至关重要,最终抑制了细菌的生长 .
类似化合物:
环丝氨酸: 特立酮衍生自的母体化合物。两种化合物具有相似的作用机制,但药代动力学特性不同。
异烟肼: 另一种抗结核药物,抑制分枝菌酸合成,与特立酮相比,它是不同的靶点。
乙硫异烟胺: 类似于异烟肼,它靶向分枝菌酸合成,但用于对一线药物产生耐药的情况。
特立酮的独特性: 特立酮的独特性在于它既是环丝氨酸的前药,又能够通过与其他抗结核药物不同的机制抑制细菌细胞壁合成。 这使其成为治疗 MDR-TB 的宝贵选择 .
生化分析
Biochemical Properties
Terizidone is a bacteriostatic second-line agent for multi-drug resistant tuberculosis (MDR-TB) used internationally . It is a combination of two molecules of cycloserine . The mechanism of action includes competitively inhibiting l-alanine racemase and d-alanine ligase to inhibit cell wall synthesis .
Cellular Effects
Terizidone has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Terizidone exerts its effects at the molecular level through binding interactions with biomolecules. It competitively inhibits l-alanine racemase and d-alanine ligase, enzymes crucial for cell wall synthesis . This inhibition can lead to changes in gene expression and cellular function.
Metabolic Pathways
Terizidone is involved in metabolic pathways related to the synthesis of cell walls. It interacts with enzymes such as l-alanine racemase and d-alanine ligase
Subcellular Localization
Given its mechanism of action, it can be inferred that Terizidone likely interacts with enzymes located in the bacterial cell wall .
准备方法
合成路线和反应条件: 特立酮的合成涉及两个环丝氨酸分子与对苯二甲醛的缩合反应。该反应通常在有机溶剂中于受控的温度和 pH 条件下进行,以确保形成所需的产物。
工业生产方法: 在工业环境中,特立酮的生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和溶剂,以及先进的纯化技术,以获得纯净形式的特立酮。 最终产品然后被制成胶囊或片剂用于医疗用途 .
化学反应分析
反应类型: 特立酮经历多种类型的化学反应,包括:
水解: 特立酮可以水解生成环丝氨酸,它是其活性代谢物。
氧化和还原: 这些反应可以改变特立酮分子中的官能团,可能改变其药理特性。
取代: 特立酮可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件:
水解: 通常在酸性或碱性条件下的水溶液中进行。
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
主要形成的产物:
环丝氨酸: 特立酮水解形成的主要产物。
各种氧化或还原衍生物: 根据所使用的特定试剂和条件.
相似化合物的比较
Cycloserine: The parent compound from which terizidone is derived. Both compounds share similar mechanisms of action but differ in their pharmacokinetic properties.
Isoniazid: Another anti-tuberculosis drug that inhibits mycolic acid synthesis, a different target compared to terizidone.
Ethionamide: Similar to isoniazid, it targets mycolic acid synthesis but is used in cases where resistance to first-line drugs is present.
Uniqueness of Terizidone: Terizidone’s uniqueness lies in its dual action as a prodrug of cycloserine and its ability to inhibit bacterial cell wall synthesis through a different mechanism compared to other anti-tuberculosis drugs. This makes it a valuable option in the treatment of MDR-TB .
属性
IUPAC Name |
4-[[4-[(3-oxo-1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKYYBOHSVLGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865245, DTXSID70905098 | |
| Record name | 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25683-71-0, 6819-23-4 | |
| Record name | 4,4′-[1,4-Phenylenebis(methylidynenitrilo)]bis[3-isoxazolidinone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terizidone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025683710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terizidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terizidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERIZIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1199LEX5N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Terizidone and how does it work?
A1: Terizidone (TZD) is a prodrug of cycloserine (CS), a second-line antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). TZD consists of two molecules of CS linked together. [] Once in the body, TZD is metabolized into CS, which then exerts its antibacterial effect by inhibiting two enzymes crucial for Mycobacterium tuberculosis cell wall synthesis: D-alanine racemase and D-alanine ligase. [, ]
Q2: Does Terizidone have a better safety profile compared to cycloserine?
A2: While Terizidone was introduced with the aim of improving tolerability compared to cycloserine, the available evidence from meta-analyses suggests no significant difference or only moderately better safety. [] Further research is needed to fully elucidate this aspect.
Q3: What is the molecular formula and weight of Terizidone?
A3: Terizidone has the molecular formula C12H14N4O6 and a molecular weight of 310.26 g/mol. []
Q4: How is Terizidone structurally characterized?
A4: Various analytical techniques are employed for the structural characterization of TZD, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about the compound's purity, structure, and fragmentation patterns. [, , , ]
Q5: What is known about the pharmacokinetics of Terizidone and its metabolite cycloserine?
A5: Studies have shown that TZD achieves higher blood concentrations than CS after administration of equivalent doses. [] This suggests that TZD is metabolized into CS more efficiently, potentially leading to higher CS exposure. Research indicates that dose is a key factor influencing the area under the curve (AUC) for cycloserine after TZD administration. []
Q6: Are there any differences in Terizidone pharmacokinetics in specific patient populations?
A7: Studies show that elderly patients exhibit higher blood concentrations and slower excretion of TZD compared to younger individuals. [] Further research is needed to assess the clinical significance of this finding.
Q7: How does HIV infection and antiretroviral therapy (ART) influence MDR-TB treatment outcomes in patients receiving Terizidone?
A8: A study investigating this question found that HIV infection and ART did not significantly impact the cure rates of MDR-TB in patients treated with TZD-containing regimens. []
Q8: What are the implications of additional drug resistance beyond XDR-TB in patients receiving Terizidone?
A12: A meta-analysis demonstrated that XDR-TB patients with additional resistance to other second-line drugs, including TZD, had significantly lower cure rates and higher odds of treatment failure and death. [] This highlights the need for effective treatment strategies and new drugs to combat highly resistant TB strains.
Q9: What analytical methods are used to quantify Terizidone in pharmaceutical formulations?
A13: Several analytical methods have been developed for TZD quantification, including spectrophotometry, area under the curve (AUC) analysis, first-order derivative spectrophotometry, and HPLC methods. [, ] These methods offer a range of sensitivity and complexity for different analytical purposes.
Q10: Has a stability-indicating method been developed for Terizidone analysis?
A14: Yes, a stability-indicating RP-HPLC method has been developed and validated for TZD determination. This method allows for the separation and quantification of TZD from its degradation products under various stress conditions. []
Q11: What is the importance of impurity profiling in Terizidone research?
A15: Impurity profiling helps identify and characterize potential impurities and degradation products that may arise during TZD manufacturing, storage, and degradation. [] This information is crucial for ensuring drug safety and efficacy.
Q12: How is the quality of Terizidone controlled and assured?
A12: Quality control and assurance measures for TZD involve adhering to strict manufacturing practices, performing rigorous analytical testing, and implementing robust quality management systems throughout the drug development and distribution process.
Q13: What are the potential future applications of Terizidone in other research areas?
A17: While primarily used for MDR-TB treatment, TZD's structural features and metal-binding properties make it an interesting candidate for exploration in other areas, such as coordination chemistry and the development of novel metal-based drugs. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



